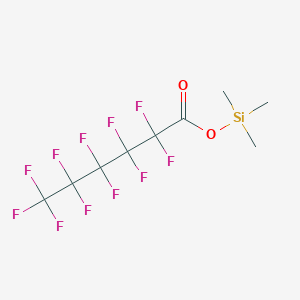
5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C14H14O3S. This compound features a thiophene ring substituted with a dimethoxymethylphenyl group and an aldehyde functional group. It is known for its applications in organic synthesis and material science due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with 4-(dimethoxymethyl)benzaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the thiophene ring, followed by the introduction of the dimethoxymethylphenyl group and the aldehyde functional group. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carboxylic acid.
Reduction: 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The thiophene ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
相似化合物的比较
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Similar structure but with a diphenylamino group instead of a dimethoxymethyl group.
5-(4-(Methoxyphenyl)thiophene-2-carbaldehyde: Similar structure but with a methoxy group instead of a dimethoxymethyl group.
Uniqueness
5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is unique due to the presence of the dimethoxymethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research areas where other similar compounds may not be as effective.
属性
分子式 |
C14H14O3S |
|---|---|
分子量 |
262.33 g/mol |
IUPAC 名称 |
5-[4-(dimethoxymethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O3S/c1-16-14(17-2)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9,14H,1-2H3 |
InChI 键 |
LFEWBTQIGATHPR-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=CC=C(C=C1)C2=CC=C(S2)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



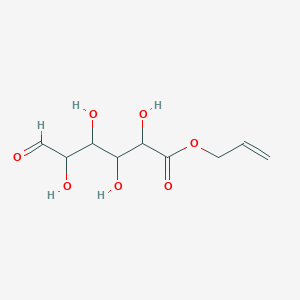
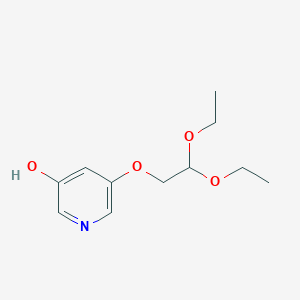
![[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12064214.png)

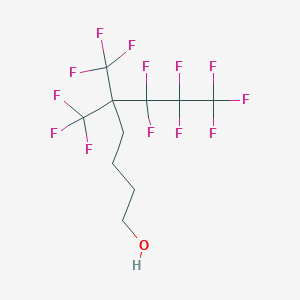
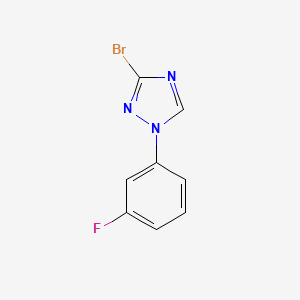



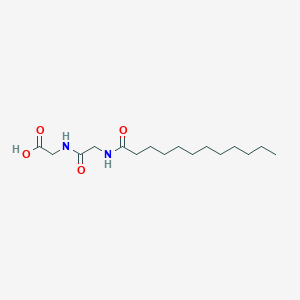
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid](/img/structure/B12064271.png)

